molecular formula C9H6ClNOS B177877 3-Chlorobenzo[b]thiophene-2-carboxamide CAS No. 21211-09-6

3-Chlorobenzo[b]thiophene-2-carboxamide

Cat. No. B177877
Key on ui cas rn: 21211-09-6
M. Wt: 211.67 g/mol
InChI Key: XAELQWGFCUUJNM-UHFFFAOYSA-N
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Patent
US04140785

Procedure details

A stirred mixture of 0.2 mole of 3-chlorobenzo-[b]thiophene-2-carboxamide in 150 ml. of phosphorus oxychloride was refluxed for three hours. The reaction mixture was then cooled to room temperature and poured onto 1 kg of ice to give a solid product which was collected by filtration. Recrystallization from 1-chlorobutane gave 3-chlorobenzo[b]thiophene-2-carbonitrile, m.p. 124°-125° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=O.P(Cl)(Cl)(Cl)=O>>[Cl:1][C:2]1[C:3]2[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7]#[N:9]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)N)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solid product which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1-chlorobutane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(SC1C#N)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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